3,4-ジヒドロ-4-オキソキナゾリン-6-カルボン酸
概要
説明
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a useful research compound. Its molecular formula is C9H6N2O3 and its molecular weight is 190.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
医薬品開発
3,4-ジヒドロ-4-オキソキナゾリン-6-カルボン酸: は、さまざまな薬理活性キナゾリン誘導体の合成における重要な中間体です。 これらの誘導体は、幅広い生物活性で知られており、癌、高血圧、細菌感染など、さまざまな健康状態を標的とする薬物の開発に使用されています .
抗がん研究
キナゾリン誘導体は、癌細胞の増殖に不可欠なチロシンキナーゼ酵素を阻害する能力があるため、抗がん研究で有望視されています。 問題の化合物は、さまざまな種類の癌に対する有効性をテストできる新しい分子の足場として役立ちます .
抗菌剤および抗真菌剤
3,4-ジヒドロ-4-オキソキナゾリン-6-カルボン酸の構造的多様性により、抗菌および抗真菌特性を持つ化合物を創出することができます。 研究者は、この化合物を用いて、耐性菌株や真菌と戦うことができる新しい薬剤を開発しています .
抗炎症および鎮痛用途
この化合物は、抗炎症および鎮痛特性を持つ誘導体の合成にも使用されます。 このような誘導体は、現在の治療に関連する副作用なしに、痛みと炎症を緩和する新しい薬物の開発につながる可能性があります .
中枢神経系の障害
3,4-ジヒドロ-4-オキソキナゾリン-6-カルボン酸の誘導体は、中枢神経系の障害の治療における潜在的な用途について調査されています。 それらは、鎮静、抗けいれん、抗パーキンソン病活性について調査されており、治療の新しい道筋を提供する可能性があります .
有機合成および医薬品化学研究
有機合成の分野では、この化合物は、複雑な分子構造を構築するための貴重な構成要素です。 これは、医薬品化学研究で広く使用されており、分子構造と生物活性との関係を理解し、新しい薬物の合理的設計を支援しています.
生物活性
3,4-Dihydro-4-oxoquinazoline-6-carboxylic acid is a member of the quinazoline family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial, anticonvulsant, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of 3,4-dihydro-4-oxoquinazoline-6-carboxylic acid is characterized by a fused heterocyclic system that contributes to its biological efficacy. The synthesis typically involves the condensation of anthranilic acid derivatives with various amines under specific conditions, leading to moderate to high yields of the target compound .
Antibacterial Activity
Research indicates that 3,4-dihydro-4-oxoquinazoline derivatives exhibit significant antibacterial activity against a range of pathogens. A study evaluated the minimum inhibitory concentration (MIC) of several derivatives against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae .
Table 1: Antibacterial Activity of 3,4-Dihydro-4-oxoquinazoline Derivatives
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
5a | 15.63 | Staphylococcus aureus |
5c | 1.95 | Staphylococcus aureus |
6b | 31.25 | Klebsiella pneumoniae |
6c | 31.25 | Salmonella typhimurium |
The compound 5c displayed the most potent antibacterial activity across all tested strains, with MIC values ranging from 1.95 to 7.81 μg/mL . These findings highlight the potential of these compounds as alternatives to conventional antibiotics.
Anticonvulsant Activity
In addition to antibacterial properties, certain derivatives of 3,4-dihydro-4-oxoquinazoline have shown promise as anticonvulsants. A study involving 29 synthesized compounds demonstrated that several exhibited significant anticonvulsant action in animal models.
Table 2: Anticonvulsant Activity in Animal Models
Compound | Test Used | Activity Observed |
---|---|---|
A | Maximal Electroshock (MES) | Significant |
B | Pentylenetetrazol (PTZ) | Moderate |
C | Rotorod Test | Low Neurotoxicity |
Nine compounds were identified as having notable anticonvulsant effects, particularly those classified as azaquinazolones . This suggests that structural modifications can enhance therapeutic efficacy while minimizing neurotoxic effects.
Anti-inflammatory Properties
The anti-inflammatory potential of quinazoline derivatives has also been explored. Compounds derived from the quinazoline structure have been shown to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
Case Studies and Clinical Relevance
A notable case study involved the evaluation of a specific derivative in a mouse model of infection, where it demonstrated low clearance rates and high oral bioavailability. This compound was effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant bacterial infections .
Additionally, structural modifications based on structure-activity relationship (SAR) studies have led to the identification of variants with improved pharmacokinetic profiles and enhanced biological activity . These insights are crucial for guiding future drug development efforts.
特性
IUPAC Name |
4-oxo-3H-quinazoline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-8-6-3-5(9(13)14)1-2-7(6)10-4-11-8/h1-4H,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WARFZQDQEUGANF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90955570 | |
Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33986-75-3 | |
Record name | 4-Hydroxyquinazoline-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90955570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。